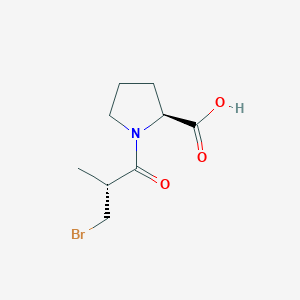

(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of a bromine atom, a methyl group, and an oxo group attached to the proline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:

Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

Bromination: The proline derivative undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Oxidation: The brominated intermediate is then subjected to oxidation to introduce the oxo group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of ®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., pyridinium chlorochromate, Dess-Martin periodinane), solvents (e.g., dichloromethane).

Major Products

Substitution: Formation of substituted proline derivatives.

Reduction: Formation of hydroxylated proline derivatives.

Oxidation: Formation of carboxylated proline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Captopril

One of the primary applications of (R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is as an intermediate in the synthesis of Captopril, an antihypertensive medication used to treat high blood pressure and heart failure. Captopril is a well-known angiotensin-converting enzyme (ACE) inhibitor that has significantly impacted cardiovascular medicine since its introduction. The compound's structure allows for the formation of key functional groups necessary for biological activity, making it a crucial building block in the synthesis process .

Peptide Synthesis

Role in Peptide Modification

This compound can be utilized in peptide synthesis, particularly for modifying proline residues within peptides. Proline is known for its unique conformational properties, which can influence peptide folding and stability. The introduction of this compound into peptide sequences can enhance structural diversity and potentially improve biological activity.

Table 1: Comparison of Proline Derivatives in Peptide Synthesis

| Compound | Application | Impact on Peptide Structure |

|---|---|---|

| Proline | Standard amino acid | Basic structural role |

| This compound | Modifying agent for peptides | Enhances structural diversity |

| Other substituted prolines | Various synthetic applications | Alters conformational properties |

Structural Biology

Conformational Studies

The introduction of this compound into peptide chains has been studied for its effects on conformational stability. Research indicates that the bulky bromine substituent can influence the cis/trans isomerism of peptide bonds, thereby affecting protein folding and function. This property has implications for understanding protein dynamics and interactions in biological systems .

Case Studies

Case Study 1: Synthesis Optimization

In a study focused on optimizing the synthesis of Captopril, researchers explored various synthetic routes involving this compound as a key intermediate. The study demonstrated that using this compound led to higher yields and improved purity of Captopril compared to traditional methods .

Case Study 2: Peptide Therapeutics

Another investigation examined the incorporation of this compound into therapeutic peptides designed to target specific receptors involved in metabolic disorders. The modified peptides exhibited enhanced binding affinity and specificity, showcasing the potential benefits of using this compound in drug design .

Mecanismo De Acción

The mechanism of action of ®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxo group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparación Con Compuestos Similares

Similar Compounds

- ®-1-(3-Chloro-2-methyl-1-oxopropyl)-L-proline

- ®-1-(3-Fluoro-2-methyl-1-oxopropyl)-L-proline

- ®-1-(3-Iodo-2-methyl-1-oxopropyl)-L-proline

Uniqueness

®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable tool in various research and industrial applications.

Actividad Biológica

(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on a review of relevant literature.

Chemical Structure and Synthesis

This compound is a proline derivative characterized by the presence of a bromine atom and a ketone functionality. The synthesis of this compound typically involves the modification of L-proline through various organic reactions, including halogenation and acylation. For example, one synthetic approach involves treating L-proline with 3-bromo-2-methyl-1-oxopropyl chloride under basic conditions, leading to the formation of the desired product with high yields .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of proline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, derivatives containing halogen substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Proline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 | |

| Pseudomonas aeruginosa | 14 | 15 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those related to leukemia and solid tumors. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| U937 (human lymphoma) | 16.11 ± 1.12 | Induction of apoptosis via caspase activation |

| HL-60 (leukemia) | 18.5 ± 0.75 | Inhibition of proliferation signals |

Enzyme Inhibition

Another significant biological activity associated with proline derivatives is their role as enzyme inhibitors. Specifically, this compound has been studied for its inhibitory effects on prolyl oligopeptidase, an enzyme implicated in various pathological conditions including neurodegenerative diseases . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [specific institution] evaluated the antimicrobial efficacy of several proline derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another investigation, the cytotoxic effects of this compound were assessed on human leukemia cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in cancer treatment.

Propiedades

Número CAS |

80629-36-3 |

|---|---|

Fórmula molecular |

C9H14BrNO3 |

Peso molecular |

264.12 g/mol |

Nombre IUPAC |

(2R)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m1/s1 |

Clave InChI |

SJYSAVFKJLHJHP-COBSHVIPSA-N |

SMILES |

CC(CBr)C(=O)N1CCCC1C(=O)O |

SMILES isomérico |

CC(CBr)C(=O)N1CCC[C@@H]1C(=O)O |

SMILES canónico |

CC(CBr)C(=O)N1CCCC1C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.